Cas no 35094-87-2 (2,4,5-Trihydroxybenzaldehyde)
2,4,5-Trihydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,4,5-Trihydroxybenzaldehyde
- Benzaldehyde,2,4,5-trihydroxy
- benzaldehyde, 2,4,5-trihydroxy-
- 4,5-dihydroxy-salicylaldehyde
- 2,4,5-Trihydroxy-benzaldehyde
- Benzaldehyde,2,4,5-trihydroxy-
- WNCNWLVQSHZVKV-UHFFFAOYSA-N
- BDBM152419
- 2,4,5-trihydroxybenzaldehyde (6)
- BBL101094
- STL554888
- 4307AB
- VZ22369
- OR54382
- FCH1118575
- AX8004707
- FT-0
- 2,4,5-Trihydroxybenzaldehyde,99%
- 2,4,5-Trihydroxybenzaldehyde, 99% 1GR
- 5-Formylbenzene-1,2,4-triol
- 2,4,5-Trihydroxybenzaldehyde 99%
- Benserazide Impurity 17
- T72345
- MS-20146
- CHEMBL3415884
- 35094-87-2
- FT-0609811
- InChI=1/C7H6O4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-3,9-11
- J-019868
- DTXSID60349164
- CS-0127967
- T1766
- SCHEMBL441302
- AKOS005256977
- MFCD00016592
- SY048483
- A6155
- 2,4,5-Trihydroxybenzaldehyde, 99%
- DB-048721
-
- MDL: MFCD00016592
- Inchi: 1S/C7H6O4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-3,9-11H
- InChI Key: WNCNWLVQSHZVKV-UHFFFAOYSA-N
- SMILES: OC1C=C(C(=CC=1C=O)O)O
- BRN: 2250084
Computed Properties
- Exact Mass: 154.02700
- Monoisotopic Mass: 154.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 22
- XLogP3: 0.9
- Topological Polar Surface Area: 77.8
Experimental Properties
- Color/Form: powder
- Density: 1.3725 (rough estimate)
- Melting Point: 223-225 °C (lit.)
- Boiling Point: 237.46°C (rough estimate)
- Flash Point: 196.8°C
- Refractive Index: 1.6400 (estimate)
- PSA: 77.76000
- LogP: 0.61590
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2,4,5-Trihydroxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2,4,5-Trihydroxybenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,4,5-Trihydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 493864-1G |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | 1g |
¥1228.95 | 2023-12-05 | ||
| Fluorochem | 219943-1g |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | 95% | 1g |
£118.00 | 2022-03-01 | |
| Fluorochem | 219943-5g |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | 95% | 5g |
£337.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161491-1G |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | >98.0%(GC) | 1g |
¥529.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161491-200mg |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | >98.0%(GC) | 200mg |
¥230.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161491-250mg |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | >98.0%(GC) | 250mg |
¥257.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161491-5G |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | >98.0%(GC) | 5g |
¥2084.90 | 2023-08-31 | |
| Chemenu | CM109434-5g |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | 95+% | 5g |
$419 | 2021-06-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1766-1G |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | >98.0%(GC) | 1g |
¥660.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1766-5G |
2,4,5-Trihydroxybenzaldehyde |
35094-87-2 | >98.0%(GC) | 5g |
¥2520.00 | 2024-04-16 |
2,4,5-Trihydroxybenzaldehyde Suppliers
2,4,5-Trihydroxybenzaldehyde Related Literature
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1. 356. Some derivatives of hydroxyquinol, including a synthesis of pyrylium salts of anthocyanidin type. Part XXIIM. Healey,Robert Robinson J. Chem. Soc. 1934 1625
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2. Copper(II) complexes of hydroquinone-containing Schiff bases. Towards a structural model for copper amine oxidasesPeiyi Li,Nayan K. Solanki,Helmut Ehrenberg,Neil Feeder,John E. Davies,Jeremy M. Rawson,Malcolm A. Halcrow J. Chem. Soc. Dalton Trans. 2000 1559
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Daniel N. Crisan,Oliver Creese,Ranadeb Ball,Jose Luis Brioso,Ben Martyn,Javier Montenegro,Francisco Fernandez-Trillo Polym. Chem. 2017 8 4576
Additional information on 2,4,5-Trihydroxybenzaldehyde
Recent Advances in the Study of 2,4,5-Trihydroxybenzaldehyde (CAS: 35094-87-2) in Chemical Biology and Pharmaceutical Research
2,4,5-Trihydroxybenzaldehyde (CAS: 35094-87-2) is a naturally occurring phenolic compound that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, mechanisms of action, and emerging applications in drug discovery and development.
Recent studies have highlighted the antioxidant and anti-inflammatory properties of 2,4,5-trihydroxybenzaldehyde, which are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways such as NF-κB and MAPK. These properties make it a promising candidate for the treatment of oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, its structural similarity to other bioactive phenolic compounds suggests potential applications in cancer therapy, where it may act as a chemopreventive agent or adjuvant therapy.
In the realm of chemical biology, researchers have explored the compound's interactions with various biomolecules, including proteins and nucleic acids. For instance, a 2023 study demonstrated that 2,4,5-trihydroxybenzaldehyde can inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition is thought to occur through direct binding to the enzymes' active sites, as revealed by molecular docking simulations and X-ray crystallography.
Another area of interest is the compound's potential role in antimicrobial therapy. Recent in vitro studies have shown that 2,4,5-trihydroxybenzaldehyde exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways. These findings suggest that derivatives of this compound could be developed as novel antibiotics or antifungal agents, particularly in the face of rising antimicrobial resistance.
From a pharmaceutical perspective, efforts have been made to improve the bioavailability and stability of 2,4,5-trihydroxybenzaldehyde through structural modifications and formulation strategies. For example, researchers have synthesized various analogs and prodrugs to enhance its pharmacokinetic properties while retaining its biological activity. Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, have also been explored to target specific tissues and reduce off-target effects.
In conclusion, 2,4,5-trihydroxybenzaldehyde (CAS: 35094-87-2) represents a versatile scaffold for drug discovery and development, with applications spanning multiple therapeutic areas. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological properties, and translate preclinical findings into clinical applications. As the scientific community continues to uncover its potential, this compound is poised to play an increasingly important role in the future of chemical biology and pharmaceutical research.
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